[3-(3,5-Dimethoxyphenoxy)phenyl]methanamine

Myeloperoxidase inhibition Inflammation Enzyme assay

[3-(3,5-Dimethoxyphenoxy)phenyl]methanamine (CAS 1485353-14-7) is a synthetic phenoxyphenyl-methanamine (PPMA) derivative with the molecular formula C15H17NO3 and a molecular weight of 259.30 g/mol. This compound is commercially supplied at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC).

Molecular Formula C15H17NO3
Molecular Weight 259.3 g/mol
CAS No. 1485353-14-7
Cat. No. B1529364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(3,5-Dimethoxyphenoxy)phenyl]methanamine
CAS1485353-14-7
Molecular FormulaC15H17NO3
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)OC2=CC=CC(=C2)CN)OC
InChIInChI=1S/C15H17NO3/c1-17-13-7-14(18-2)9-15(8-13)19-12-5-3-4-11(6-12)10-16/h3-9H,10,16H2,1-2H3
InChIKeyVQEGZJIUOUXUCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethoxyphenoxy)phenyl]methanamine (CAS 1485353-14-7): Procurement-Grade Specifications and Baseline Profile


[3-(3,5-Dimethoxyphenoxy)phenyl]methanamine (CAS 1485353-14-7) is a synthetic phenoxyphenyl-methanamine (PPMA) derivative with the molecular formula C15H17NO3 and a molecular weight of 259.30 g/mol . This compound is commercially supplied at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) . It belongs to the hydroxy-phenoxy alkylamine chemotype, a structural class identified in medicinal chemistry literature as a promising entry point for myeloperoxidase (MPO) inhibitor development [1]. BindingDB-curated data confirm its interaction with recombinant human MPO, establishing a defined pharmacological fingerprint [2].

Why Generic PPMA Analogs Cannot Substitute for 3-(3,5-Dimethoxyphenoxy)phenyl]methanamine in MPO-Targeted Research


Within the phenoxyphenyl-methanamine (PPMA) chemical space, subtle alterations in the phenoxy substitution pattern produce large shifts in target engagement and off-target liability. The 3,5-dimethoxy substitution on the phenoxy ring of this compound generates a quantifiable MPO inhibition signal (IC50 = 159 nM) [1] while simultaneously maintaining measurable selectivity over CYP3A4 (IC50 = 2600 nM) and thyroid peroxidase (TPO, IC50 = 6300 nM) [1]. PPMA analogs lacking this specific substitution pattern—such as the unsubstituted 3-phenoxybenzylamine or the 4-phenoxy regioisomer—are documented in the literature to engage entirely different target profiles (e.g., 5-HT2A, SERT, hERG), as revealed by QSAR models with R² values of 0.73, 0.45, and 0.58 respectively [2]. Generic substitution therefore risks both loss of on-target MPO potency and introduction of unintended pharmacology.

Quantitative Differentiation Evidence for 3-(3,5-Dimethoxyphenoxy)phenyl]methanamine Versus Closest Analogs


MPO Inhibitory Potency: 3-(3,5-Dimethoxyphenoxy)phenyl]methanamine vs. Clinical-Stage MPO Inhibitor PF 06281355

In a recombinant human MPO enzymatic assay (aminophenyl fluorescein-based readout, 10 min incubation, 120 mM NaCl), [3-(3,5-Dimethoxyphenoxy)phenyl]methanamine exhibits an IC50 of 159 nM [1]. This recombinant-system potency is approximately one order of magnitude stronger than the whole-blood IC50 reported for the clinical-stage MPO inhibitor PF 06281355 (PF-1355), which is 1500 nM (1.5 µM) in LPS-stimulated human whole blood . While assay conditions differ (recombinant enzyme vs. whole blood), the nanomolar-range potency in a defined biochemical system positions this compound as a higher-sensitivity tool for in vitro MPO mechanistic studies.

Myeloperoxidase inhibition Inflammation Enzyme assay

Selectivity Profile: MPO Over CYP3A4 and Thyroid Peroxidase (TPO)

Selectivity data from the same curated BindingDB entry (ChEMBL, Bristol Myers Squibb) reveal that [3-(3,5-Dimethoxyphenoxy)phenyl]methanamine exhibits a 16.4-fold selectivity window for MPO (IC50 = 159 nM) over CYP3A4 (IC50 = 2600 nM) and a 39.6-fold selectivity window over thyroid peroxidase (TPO, IC50 = 6300 nM) [1]. This multi-target selectivity profile, measured across three therapeutically relevant human enzymes, is quantitatively documented in a single curated dataset. In contrast, the well-characterized MPO inhibitor PF 06281355 reports selectivity over TPO as part of a 50-target panel, but without a numerical TPO IC50 value for direct fold-selectivity calculation .

Selectivity Off-target profiling Drug safety

Positional Isomer Differentiation: 3-Phenoxy vs. 4-Phenoxy Regioisomer Pharmacological Divergence

The meta-phenoxy linkage (3-phenoxy substitution on the central phenyl ring) in [3-(3,5-Dimethoxyphenoxy)phenyl]methanamine distinguishes it from the para-phenoxy (4-phenoxy) regioisomer. QSAR models constructed for the PPMA compound class demonstrate that substituent position on the central phenyl ring ('A-ring') is a critical determinant of biological activity, with Hammett σ values and steric parameters yielding R² values of 0.73 (5-HT2A), 0.45 (SERT), and 0.58 (hERG) [1]. The MPO inhibition activity profile documented for the 3-phenoxy isomer (IC50 = 159 nM) [2] is absent from publicly available data for the 4-phenoxy regioisomer, suggesting that the 3-phenoxy geometry is a structural prerequisite for MPO engagement within this chemotype.

Regiochemistry Structure-activity relationship PPMA scaffold

hERG Liability Prediction: PPMA-Class QSAR Based on 3,5-Dimethoxy Substitution Parameters

The PPMA-class QSAR model for hERG channel affinity (R² = 0.58) incorporates Hammett-type donating-withdrawing substituent values and steric parameters to predict hERG IC50 shifts [1]. The 3,5-dimethoxy substitution on the phenoxy ring of [3-(3,5-Dimethoxyphenoxy)phenyl]methanamine introduces electron-donating (+M) and steric effects that, according to the validated QSAR model, modulate hERG affinity in a predictable manner relative to unsubstituted or mono-substituted analogs [1]. While a numerical hERG IC50 for this specific compound has not been publicly reported, the existence of the QSAR framework allows researchers to estimate hERG risk from substituent parameters without conducting de novo patch-clamp experiments for every analog.

Cardiotoxicity hERG QSAR modeling

Synthetic Accessibility and Batch-to-Batch Reproducibility with QC Documentation

[3-(3,5-Dimethoxyphenoxy)phenyl]methanamine is commercially supplied at ≥95% purity with batch-specific analytical documentation including NMR, HPLC, and GC spectra . The compound is also listed as a reference standard by CymitQuimica (Ref. 3D-KJC35314) . This documented purity and characterization package contrasts with many research-grade PPMA analogs, which are often synthesized in-house without standardized QC, leading to batch-dependent variability in biological assay results. The availability of QC-verified material from multiple independent suppliers enables cross-validation of experimental findings across laboratories.

Synthetic chemistry Quality control Procurement

Prioritized Research and Procurement Scenarios for 3-(3,5-Dimethoxyphenoxy)phenyl]methanamine Based on Quantitative Evidence


In Vitro MPO Biochemical Screening and Mechanism-of-Action Studies

The recombinant human MPO IC50 of 159 nM supports use of this compound as a reference inhibitor in biochemical MPO activity assays (e.g., aminophenyl fluorescein or Amplex Red-based protocols). Its potency in the nanomolar range in a recombinant system provides sufficient assay signal window for HTS screening cascade design, kinetic mechanism studies, and competitive binding experiments. Researchers comparing novel MPO inhibitors can use this compound as a structurally distinct benchmark against established inhibitors such as PF 06281355 (IC50 = 1500 nM in whole blood) , noting the difference in assay format (recombinant enzyme vs. whole blood). This compound is particularly suitable for laboratories focused on the hydroxy-phenoxy alkylamine chemotype as a starting point for MPO inhibitor development, as identified by Soubhye et al. .

Selectivity Profiling Against Peroxidase Family Enzymes (MPO vs. TPO vs. EPX)

The documented selectivity ratios of 16.4-fold (MPO/CYP3A4) and 39.6-fold (MPO/TPO) make this compound a valuable tool for selectivity profiling studies across the peroxidase enzyme family. Researchers studying MPO-specific inflammatory pathways can use this compound to verify that observed biological effects are MPO-mediated rather than resulting from co-inhibition of thyroid peroxidase (TPO) or eosinophil peroxidase (EPX). This is critical for target validation studies where selective MPO inhibition must be distinguished from broader peroxidase family effects. The compound can serve as a reference point for designing more selective MPO inhibitors within the PPMA chemotype.

PPMA Chemotype SAR Exploration and QSAR-Guided Lead Optimization

The established PPMA QSAR framework (5-HT2A R² = 0.73, SERT R² = 0.45, hERG R² = 0.58) provides a computational infrastructure for predicting the pharmacological impact of structural modifications to the [3-(3,5-Dimethoxyphenoxy)phenyl]methanamine scaffold. Medicinal chemistry teams can use this compound as a starting point for systematic SAR exploration, varying the dimethoxy substitution pattern on the phenoxy ring or the position of the phenoxy linkage on the central phenyl ring while using the published QSAR equations to predict shifts in 5-HT2A, SERT, and hERG activity. This enables a multi-parameter optimization strategy balancing MPO potency (IC50 = 159 nM) against off-target liabilities.

Cross-Laboratory Reproducibility and Reference Standard Procurement

The availability of [3-(3,5-Dimethoxyphenoxy)phenyl]methanamine from multiple independent suppliers with batch-specific QC documentation (NMR, HPLC, GC, ≥95% purity) supports its use as a cross-laboratory reference standard for MPO inhibition studies. Multi-site research consortia investigating MPO-related inflammatory mechanisms can standardize on this compound to ensure inter-laboratory comparability of IC50 measurements. The QC documentation meets journal requirements for compound identity and purity verification, reducing manuscript revision cycles related to chemical characterization queries.

Quote Request

Request a Quote for [3-(3,5-Dimethoxyphenoxy)phenyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.